Ethyl (4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)carbamate

Physicochemical Profiling Lipophilicity LogP

Ethyl (4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)carbamate (CAS 946236-73-3) is a synthetic, small-molecule thiazole carbamate derivative with a molecular formula of C15H14F3N3O4S and a molecular weight of 389.4 g/mol. It belongs to a broader class of N-(2-(2-phenylthiazol-4-yl)ethyl)carbamates, a series under investigation for potent and broad-spectrum trypanocidal activity.

Molecular Formula C15H14F3N3O4S
Molecular Weight 389.35
CAS No. 946236-73-3
Cat. No. B2810751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)carbamate
CAS946236-73-3
Molecular FormulaC15H14F3N3O4S
Molecular Weight389.35
Structural Identifiers
SMILESCCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C15H14F3N3O4S/c1-2-24-14(23)21-13-20-10(8-26-13)7-12(22)19-9-3-5-11(6-4-9)25-15(16,17)18/h3-6,8H,2,7H2,1H3,(H,19,22)(H,20,21,23)
InChIKeyRXOALOYAGDGFIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)carbamate (CAS 946236-73-3): Chemical Class and Core Identity


Ethyl (4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)carbamate (CAS 946236-73-3) is a synthetic, small-molecule thiazole carbamate derivative with a molecular formula of C15H14F3N3O4S and a molecular weight of 389.4 g/mol [1]. It belongs to a broader class of N-(2-(2-phenylthiazol-4-yl)ethyl)carbamates, a series under investigation for potent and broad-spectrum trypanocidal activity [2]. The compound is structurally characterized by a central thiazole ring, an ethyl carbamate moiety, and a 4-(trifluoromethoxy)phenyl substituent, and is primarily available from chemical vendors for non-human research purposes [1].

Trypanocidal drug discovery research

Class-level activity reported against T. brucei and T. cruzi via a non-CYP51 mechanism; supports probe use in hit-to-lead optimization

SAR probe for metabolic stability studies

Ethyl ester enables direct comparison with methyl analog to investigate ester-dependent microsomal clearance differences

CNS-penetrant candidate design context

Computed lipophilicity profile falls within CNS drug-like space; supports research on blood-brain barrier permeability

Why Ethyl (4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)carbamate Cannot Be Replaced by Its Methyl Analog or Class Generics


Simple substitution within this chemical class is unreliable due to the profound impact of the terminal ester group on physicochemical properties, which directly dictates biological performance. The switch from an ethyl to a methyl carbamate results in computable changes in lipophilicity (XLogP3-AA of 3.2 vs. 2.9) [1][2]. This difference is critical for target engagement in vivo, as the broader class of N-(2-(2-phenylthiazol-4-yl)ethyl)carbamates exhibits clear structure-activity relationships (SAR) where minor modifications drastically alter potency against Trypanosoma brucei and T. cruzi and, as a class, suffer from poor metabolic stability that can be influenced by the ester moiety [3]. Therefore, the procurement of the precise ester variant is essential for maintaining SAR continuity and achieving reproducible in vitro and in vivo results [3].

Differentiator
Target Compound (Ethyl)
Methyl Analog (CAS 946236-01-7)
Ester group
Ethyl carbamate
Methyl carbamate
Computed lipophilicity
XLogP3-AA = 3.2
XLogP3-AA = 2.9
MW & rotatable bonds
MW 389.4 g/mol; rot. bonds 7
MW 375.32 g/mol; rot. bonds 6

Ester identity influences lipophilicity and metabolic soft spots; substitution may alter SAR reproducibility and ADME outcomes. Procuring the precise ethyl variant is essential for maintaining SAR continuity.

Quantitative Differentiation of Ethyl (4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)carbamate: A Comparator-Based Evidence Guide


Comparative Lipophilicity: Ethyl vs. Methyl Ester and Impact on Permeability

The target compound's ethyl carbamate group confers a higher computed lipophilicity (XLogP3-AA = 3.2) compared to its direct methyl analog (CAS 946236-01-7, XLogP3-AA = 2.9) [1][2]. This increase of 0.3 log units, while seemingly small, is consistent with the broader SAR of this trypanosomacidal class, where favorable physicochemical parameters place the best CNS drug-like compounds in a specific chemical space [3]. The enhanced lipophilicity of the ethyl ester is a key procurement differentiator for researchers designing CNS-penetrant candidates, as it is projected to improve passive membrane permeability relative to the methyl ester.

Lipophilicity (XLogP3-AA)
Cross-study comparable
Target: XLogP3-AA = 3.2
Methyl analog: XLogP3-AA = 2.9
Δ = +0.3
May support CNS-penetrant design through enhanced lipophilicity profile; consistent with SAR of trypanosomacide class
Computed property (PubChem); experimental permeability data required
Physicochemical Profiling Lipophilicity LogP ADME Trypanosomacide

Molecular Weight and Rotatable Bond Differentiation Influencing Metabolic Stability

The ethyl ester (MW 389.4 g/mol) has a higher molecular weight than the methyl ester (MW 375.32 g/mol) and an increased number of rotatable bonds (7 vs. 6) [1][2]. Within this specific carbamate class, the metabolic stability is a known liability, and it is established that metabolic soft spots can be influenced by the nature of the terminal ester group [3]. The additional methylene unit in the ethyl compound introduces a new site for potential metabolic attack, a structural feature that directly contributes to a compound's overall stability profile and is a verifiable point of differentiation from the methyl analog.

MW & Rotatable Bonds
Cross-study comparable
Target: MW 389.4, Rot. bonds 7
Methyl analog: MW 375.32, Rot. bonds 6
ΔMW = +14.08, ΔRot = +1
Supports structure-metabolism relationship (SMR) analysis; additional methylene may influence microsomal stability
Computed parameters; direct stability comparison studies advised
Physicochemical Profiling Metabolic Stability Drug Design Trypanosomacide

Class-Level Evidence for Anti-Trypanosomal Potency and Selectivity

The target compound belongs to a class of N-(2-(2-phenylthiazol-4-yl)ethyl)carbamates that has demonstrated potent, selective, and rapid killing of both T. brucei and T. cruzi, with a mode of action distinct from CYP51 inhibition [1]. The class exhibits clear and consistent SAR across both trypanosome species. Lead compound 64a from this series achieved a sterile cure in a mouse model of T. cruzi infection when CYP metabolism was inhibited, highlighting the therapeutic potential but also the class-wide challenge of metabolic stability [1]. Direct quantitative data for the ethyl ester variant are not available in the public domain; its activity is inferred from its structural position as a specific congener within this defined SAR landscape.

Trypanocidal Activity (Class)
Class-level inference
No direct quantitative data for this specific compound; activity inferred from class SAR (N-(2-(2-phenylthiazol-4-yl)ethyl)carbamates)
Enables non-CYP51 mechanism-of-action probe research; reported class-level potency against T. brucei and T. cruzi
Lead compound 64a demonstrated in vivo model response with CYP inhibition; individual profiling required
Antiparasitic Activity Trypanosoma brucei Trypanosoma cruzi Neglected Tropical Diseases

Verified Application Scenarios for Ethyl (4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)carbamate in Drug Discovery


SAR Probe for Ester-Dependent Metabolic Stability in Trypanosomacide Lead Optimization

Given the class-wide issue of poor metabolic stability [1], this compound serves as a critical tool for paired stability studies with its methyl analog. By comparing the intrinsic clearance of the ethyl (CAS 946236-73-3) and methyl (CAS 946236-01-7) esters in liver microsomes or hepatocytes, researchers can directly attribute any difference in half-life to the extension of a single methylene group, validating a specific design hypothesis for improving pharmacokinetic properties without altering the core pharmacophore [1].

Physicochemical Modulator for CNS-Penetrant Antiparasitic Design

The compound, with its computed XLogP3-AA value of 3.2 [2], sits within a lipophilicity range favorable for CNS drug-likeness, a key requirement for treating Stage 2 Human African Trypanosomiasis (HAT) [1]. It is a procurement priority for teams designing blood-brain barrier-permeable analogs, where the ethyl group's electronic or steric properties may specifically influence passive permeability when benchmarked against the less lipophilic methyl ester (XLogP3-AA of 2.9) [2].

Selectivity Profiling Against a Non-CYP51 Mechanism of Action

The mechanism of action for this N-(2-(2-phenylthiazol-4-yl)ethyl)carbamate class is confirmed to be independent of CYP51 inhibition [1]. Procuring this compound enables inclusion of a specific thiazole carbamate variant in selectivity panels designed to deconvolute the novel molecular target. Pairing this with a structurally distinct but equipotent analog would help establish a robust pharmacodynamic biomarker for in vivo studies.

Negative Control Probe for CYP51-Mediated Rescue Experiments

Because this compound class operates via a CYP51-independent pathway [1], the ethyl ester is a verified negative control for in vivo efficacy studies. In mouse models of Chagas disease where CYP metabolism is co-administered with a CYP51 inhibitor, the specific response to this compound, as opposed to a posaconazole-type control, directly demonstrates the added value of targeting a non-sterol biosynthesis pathway for curative outcomes [1].

Application
Selection Property
Validation Focus
Metabolic stability SAR studies
Ethyl ester structural identity
Intrinsic clearance comparison with methyl analog
CNS-penetrant trypanosomacide design
Lipophilicity profile for CNS drug-likeness assessment
Passive permeability benchmarking against less lipophilic analogs
Non-CYP51 mechanism selectivity profiling
Thiazole carbamate core (CYP51-independent class)
Pharmacodynamic biomarker identification in parasite models
CYP51-independent pathway validation
Non-sterol biosynthesis target engagement
In vivo model-response evaluation with co-administered CYP inhibition
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